CID 87214418
Description
Historical Perspectives and Discovery of Cefodizime (B1668858) Sodium
The journey of cephalosporins began in 1945 when Italian scientist Giuseppe Brotzu isolated a compound with antibacterial properties from the mold Acremonium (previously Cephalosporium acremonium) found in a sewage outfall. hbs.edunih.gov This foundational discovery paved the way for the development of an entire class of antibiotics. The first cephalosporin (B10832234), Cephalothin, was introduced for clinical use in 1964. wikipedia.org
Subsequent research focused on modifying the core structure of cephalosporins to enhance their antibacterial spectrum and stability. This led to the creation of successive "generations" of these antibiotics. Cefodizime emerged from this intensive research and development phase as a third-generation cephalosporin. It was developed by the pharmaceutical company Hoechst-Roussel, with early scientific reports, such as a 1981 study evaluating its in vitro antimicrobial activity, describing it as a new alpha-methoxyimino cephalosporin. patsnap.comnih.gov This places its development within the broader timeline of the 1970s and 1980s, a period of significant advancement in cephalosporin research. hbs.edu
Evolution of Cephalosporin Research and Cefodizime Sodium's Position
The classification of cephalosporins into generations is based on their spectrum of antimicrobial activity, particularly against gram-negative bacteria. wikipedia.org The evolution from the first to the third generation reflects a strategic chemical modification to broaden efficacy and overcome emerging bacterial resistance mechanisms. hbs.eduwikipedia.org
First-Generation: Primarily effective against gram-positive bacteria with limited activity against gram-negative species. wikipedia.org
Second-Generation: Exhibited an expanded spectrum against gram-negative bacteria while retaining good gram-positive coverage. wikipedia.org
Third-Generation: Marked a significant leap in activity against a wide range of gram-negative bacteria, including those resistant to earlier generations. healthline.com This was often achieved by incorporating specific chemical moieties, such as an aminothiazole group, which enhances potency. wikipedia.org Many are also more resistant to hydrolysis by beta-lactamases, enzymes produced by bacteria that inactivate many beta-lactam antibiotics. patsnap.com
Cefodizime is firmly positioned within this third generation. wikipedia.org It shares the characteristic enhanced gram-negative activity and is noted for its high stability against several types of beta-lactamases. nih.gov Research has shown its effectiveness against various Enterobacteriaceae. medchemexpress.comnih.gov A distinguishing feature highlighted in some studies is its potential immunomodulatory effects, suggesting its in vivo efficacy might be greater than predicted by in vitro tests alone. wikipedia.org
Table 1: Comparative Characteristics of Cephalosporin Generations
| Generation | Primary Spectrum of Activity | Key Characteristics | Example Compounds |
|---|---|---|---|
| First | Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) | Limited activity against Gram-negative bacteria. | Cephalexin, Cefazolin (B47455) |
| Second | Broader Gram-negative coverage than 1st gen; retains Gram-positive activity. | Increased resistance to some beta-lactamases. | Cefuroxime (B34974), Cefoxitin |
| Third | Expanded Gram-negative coverage; some are active against Pseudomonas. | Often more resistant to beta-lactamases; Cefodizime is in this class. wikipedia.orghealthline.com | Cefodizime, Ceftriaxone (B1232239), Cefotaxime (B1668864) |
| Fourth | Broad-spectrum, with activity against both Gram-positive and Gram-negative bacteria. | Zwitterionic structure enhances penetration through the outer membrane of Gram-negative bacteria. wikipedia.org | Cefepime |
| Fifth | Broad-spectrum, including activity against Methicillin-resistant Staphylococcus aureus (MRSA). | Unique ability to bind to PBP2a, conferring anti-MRSA activity. wikipedia.org | Ceftaroline, Ceftobiprole |
Global Research Landscape for Advanced Beta-Lactam Antibiotics
The global landscape of beta-lactam antibiotic research is predominantly shaped by the escalating challenge of antimicrobial resistance (AMR). nih.govresearchgate.net The widespread production of beta-lactamase enzymes by bacteria is a primary mechanism of resistance, rendering many older antibiotics ineffective. nhsjs.comnih.gov This has spurred a significant global research effort focused on innovative strategies to preserve the utility of this critical antibiotic class. frontiersin.org
Current research trends include:
Development of Novel Beta-Lactamase Inhibitors: A major focus is the discovery and development of new inhibitors that can block the activity of bacterial beta-lactamases. mdpi.com Combining a beta-lactam antibiotic with an inhibitor restores the antibiotic's efficacy. frontiersin.org
Combination Therapies: Several new combination drugs have been approved and are in clinical development, pairing a cephalosporin or carbapenem (B1253116) with a next-generation beta-lactamase inhibitor. nih.govnih.gov
Precision Therapeutics: Research is moving away from broad-spectrum approaches toward more targeted therapies designed to be effective against specific resistant strains, which can help minimize collateral damage to the patient's microbiome. researchandmarkets.com
The market for beta-lactam and beta-lactamase inhibitors reflects this intense research activity. The market size was estimated at approximately USD 29.68 billion in 2024 and is projected to grow to USD 38.65 billion by 2030. researchandmarkets.com This growth underscores the clinical and economic importance of developing advanced beta-lactam antibiotics to combat multidrug-resistant infections. researchandmarkets.comdatainsightsmarket.com
Table 2: Examples of Advanced Beta-Lactam/Beta-Lactamase Inhibitor Combinations
| Beta-Lactam Component | Beta-Lactamase Inhibitor | Primary Target Pathogens |
|---|---|---|
| Ceftazidime (B193861) | Avibactam (B1665839) | Carbapenem-resistant Enterobacteriaceae (CRE), multi-drug resistant P. aeruginosa. nih.govfrontiersin.org |
| Meropenem | Vaborbactam | KPC-producing Enterobacteriaceae. frontiersin.orgmdpi.com |
| Imipenem-cilastatin | Relebactam (B560040) | Carbapenem-resistant bacteria, including those producing KPC enzymes. frontiersin.orgmdpi.com |
| Ceftolozane | Tazobactam | Multi-drug resistant P. aeruginosa, ESBL-producing Enterobacteriaceae. nih.govfrontiersin.org |
| Aztreonam | Avibactam | Metallo-β-lactamase (MBL) producing Gram-negatives (in development). nih.gov |
Methodological Approaches in Cefodizime Sodium Research
The academic investigation of Cefodizime sodium and other cephalosporins employs a range of established and advanced scientific methodologies to characterize their chemical properties, biological activity, and pharmacokinetic behavior.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the cornerstone method for cephalosporin research. unesp.br It is extensively used for the quantitative determination of the active compound in bulk drug and pharmaceutical formulations, for stability-indicating assays, and for the detection and quantification of related substances or degradation products. japsonline.comresearchgate.netjbclinpharm.org
Spectroscopic and Spectrometric Methods: Ultraviolet-Visible (UV-Vis) spectrophotometry is a common technique for the quantitative analysis of Cefodizime sodium, often used in conjunction with HPLC. sapub.orgrfppl.co.in Other methods like fluorimetry may also be developed for specific analytical purposes. rfppl.co.in Structural elucidation of the molecule and its degradation products often involves techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Electrophoretic Methods: Capillary Electrophoresis (CE) has been reported as a method for the analysis of cephalosporins, offering an alternative to HPLC for separating the drug from its metabolites or impurities in various matrices. unesp.br
In Vitro Susceptibility Testing: To determine the antimicrobial spectrum and potency of Cefodizime, standardized microbiological methods are used. These include broth microdilution or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial isolates. nih.gov
Pharmacokinetic Analysis: Research on the absorption, distribution, metabolism, and excretion (ADME) of Cefodizime involves analyzing its concentration over time in biological fluids like plasma and urine, typically using validated HPLC methods. nih.gov These studies are crucial for understanding the compound's behavior in vivo.
Table 3: Summary of Methodological Approaches in Cephalosporin Research
| Methodology | Primary Application in Cefodizime Research |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification, purity assessment, stability studies, pharmacokinetic analysis. unesp.brjapsonline.comnih.gov |
| UV-Visible Spectrophotometry | Routine quantitative analysis of the drug in formulations. rfppl.co.in |
| Capillary Electrophoresis (CE) | Separation of the drug from metabolites and impurities. unesp.br |
| Microbiological Assays (e.g., MIC determination) | Evaluating antimicrobial potency and spectrum of activity. nih.gov |
| Crystallography / Solvate Analysis | Characterizing the solid-state properties of the drug substance. researchgate.net |
Structure
2D Structure
Properties
CAS No. |
86329-79-5 |
|---|---|
Molecular Formula |
C20H20N6NaO7S4 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H20N6O7S4.Na/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9;/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32);/b25-12-;/t13-,17-;/m1./s1 |
InChI Key |
INFQBMYVULUOPA-HAEKBACTSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Molecular and Mechanistic Insights into Cefodizime Sodium Action
Elucidation of Cefodizime (B1668858) Sodium's Primary Mechanism of Action
The bactericidal effect of Cefodizime sodium is achieved through the disruption of bacterial cell wall biosynthesis, a process critical for bacterial survival and structural integrity. This disruption is mediated by its interaction with specific bacterial enzymes known as penicillin-binding proteins (PBPs).
Interaction with Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are a group of enzymes crucial for the final stages of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. These enzymes catalyze the cross-linking of peptidoglycan chains, which provides the cell wall with its rigidity and resistance to osmotic pressure. Cefodizime sodium, like other beta-lactam antibiotics, exerts its effect by binding to and inactivating these essential PBPs patsnap.compatsnap.comtoku-e.comnih.govdrugbank.comnih.govdrugbank.com.
Cefodizime sodium exhibits a notable affinity for specific PBPs in bacterial species. Research indicates that Cefodizime sodium possesses high affinity for Penicillin-Binding Proteins 1A/B, 2, and 3 of Escherichia coli medchemexpress.com. These PBPs are critical for various stages of cell wall synthesis and cell division. The specific interaction profile with these PBPs dictates the antibiotic's spectrum of activity and its efficacy against different bacterial strains.
| PBP Target(s) in E. coli | Affinity |
| PBP 1A/B, 2, 3 | High |
The binding of beta-lactam antibiotics to their PBP targets can induce significant conformational changes within the enzyme's structure. While specific detailed studies on the conformational changes induced by Cefodizime sodium binding are less extensively documented in the provided literature, it is understood that such interactions are common for beta-lactam antibiotics and contribute to their mechanism of action. For instance, studies on other cephalosporins like ceftazidime (B193861) and cefditoren (B193786) have shown that their binding to PBPs can induce local conformational alterations, such as the narrowing of the substrate-binding cleft or movement of specific loop regions mdpi.comresearchgate.netnih.govasm.orgbiorxiv.org. These changes can affect the enzyme's stability and catalytic activity, ultimately leading to the inhibition of cell wall synthesis. It is plausible that Cefodizime sodium binding similarly perturbs PBP structure and function.
Inhibition of Bacterial Cell Wall Biosynthesis Pathways
By irreversibly binding to and inactivating essential PBPs, Cefodizime sodium effectively halts the cross-linking of peptidoglycan chains patsnap.compatsnap.comtoku-e.comnih.govdrugbank.comnih.govdrugbank.com. This inhibition compromises the structural integrity of the bacterial cell wall, rendering it unable to withstand internal osmotic pressure. The resulting instability leads to cell lysis and, consequently, bacterial death patsnap.compatsnap.comtoku-e.comnih.gov. Cefodizime sodium is classified as a bactericidal antibiotic due to this mechanism patsnap.commedchemexpress.comwikipedia.org. Furthermore, its chemical structure confers stability against many beta-lactamase enzymes, which are produced by bacteria to degrade beta-lactam antibiotics, thereby extending its activity against resistant strains patsnap.compatsnap.comtoku-e.comdrugbank.comnih.govnih.govpfizer.comgoogle.com.
Comparative Mechanistic Studies with Other Beta-Lactam Antibiotics
Cefodizime sodium belongs to the third-generation class of cephalosporins, a group known for its enhanced stability against beta-lactamases and a broader spectrum of activity compared to earlier generations patsnap.compatsnap.comdrugbank.comnih.govnih.govpfizer.com.
Distinctive Features of Cefodizime Sodium's Molecular Interaction Profile
As a third-generation cephalosporin (B10832234), Cefodizime sodium shares the general mechanism of action with other beta-lactams, primarily targeting PBPs to inhibit cell wall synthesis patsnap.compatsnap.comnih.govmedchemexpress.comwikipedia.org. Its molecular interaction profile is characterized by its high affinity for specific PBPs (1A/B, 2, and 3) in E. coli medchemexpress.com. This specific PBP binding pattern contributes to its broad-spectrum activity, particularly against Gram-negative bacteria. For comparative context, other third-generation cephalosporins like cefotaxime (B1668864) demonstrate high affinity for PBP Ib and PBP III nih.govpfizer.comdrugbank.com, while ceftazidime primarily targets PBP3 drugbank.com, and ceftriaxone (B1232239) targets PBP 1a and 3 in E. coli baxter.ca. Cefodizime's engagement with a combination of PBPs 1A/B, 2, and 3 highlights its comprehensive approach to disrupting cell wall integrity. Additionally, its notable stability against beta-lactamases is a common yet crucial feature of third-generation cephalosporins, allowing it to overcome resistance mechanisms prevalent in many bacterial pathogens patsnap.compatsnap.comtoku-e.comdrugbank.comnih.govnih.govpfizer.comgoogle.com.
List of Compounds Mentioned:
Cefodizime sodium
Cefotaxime
Ceftazidime
Cefditoren
Ceftriaxone
Penicillin-binding proteins (PBPs)
Spectrum of Antimicrobial Activity and Efficacy Studies in Vitro and Preclinical Models
Broad-Spectrum Activity of Cefodizime (B1668858) Sodium Against Bacterial Pathogens
Cefodizime sodium exhibits potent antibacterial activity against a wide range of aerobic Gram-positive and Gram-negative bacteria. wikipedia.orgontosight.ai It is an aminothiazolyl iminomethoxy cephalosporin (B10832234) that is metabolically stable. nih.gov In vitro studies have established its effectiveness against many bacterial strains responsible for respiratory and urinary tract infections. medchemexpress.comnih.gov The clinical efficacy of cefodizime has, in some instances, been observed to be superior to what might be predicted from its in vitro results alone, which may be partly attributed to its immunomodulatory properties. wikipedia.orgnih.gov
Cefodizime demonstrates targeted efficacy against specific Gram-positive bacteria. It is active in vitro against methicillin-sensitive Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, and Streptococcus agalactiae. wikipedia.orgnih.gov Notably, S. pyogenes has been shown to be highly susceptible to the compound. nih.gov
However, the spectrum of activity does not extend to all Gram-positive organisms. Cefodizime is inactive against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. wikipedia.org Furthermore, studies have indicated that Enterococcus species are resistant to cefodizime. nih.gov
Cefodizime is particularly active against a broad range of Gram-negative bacteria, especially members of the Enterobacteriaceae family. wikipedia.orgnih.gov In vitro studies have consistently shown its effectiveness against Escherichia coli, Klebsiella pneumoniae, Morganella morganii, Proteus mirabilis, Proteus vulgaris, Shigella sonnei, Yersinia enterocolitica, and Salmonella species. wikipedia.orgmedchemexpress.comnih.gov Other Gram-negative bacteria that are susceptible to cefodizime include Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, and Neisseria meningitidis. wikipedia.orgmedchemexpress.com
Conversely, cefodizime is not effective against Gram-negative bacteria that possess Type I beta-lactamases. nih.gov This includes a lack of activity against Enterobacter species, Pseudomonas aeruginosa, and Xanthomonas maltophilia. wikipedia.orgnih.gov It also shows only marginal and variable inhibitory activity against Citrobacter species, including Citrobacter freundii, and Serratia marcescens. medchemexpress.com
There is limited direct research available on the in vitro activity of cefodizime against atypical bacteria such as Chlamydia, Mycoplasma, and Legionella species. However, cephalosporins as a class, including the related third-generation compound cefotaxime (B1668864), are generally not active against these organisms. hres.catermedia.pl Atypical pathogens are typically susceptible to other classes of antibiotics, such as macrolides, tetracyclines, and quinolones, as they lack the conventional peptidoglycan cell wall that is the primary target of beta-lactam antibiotics like cefodizime. termedia.plempendium.com
Quantitative Assessment of Antimicrobial Efficacy (In Vitro)
The in vitro efficacy of an antimicrobial agent is quantitatively assessed using standardized methods to determine the minimum concentrations required to inhibit or kill bacteria.
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period. oup.comoup.comidexx.com It is a key measure of an antibiotic's potency. For cefodizime, MIC values have been determined for a wide range of bacteria. In one study, bacteria were deemed susceptible if at least 90% of strains were inhibited by a cefodizime concentration of 8 mg/L or less. wikipedia.org
A study conducted in a university hospital in Bangkok, Thailand, provided specific MIC₉₀ values (the concentration required to inhibit 90% of isolates) for several pathogens. nih.gov At a concentration of 0.5 mg/L, cefodizime inhibited 90% of the tested Enterobacteriaceae. nih.gov The study demonstrated high sensitivity for several species, with a notable MIC₉₀ of 0.02 mg/L for P. mirabilis. nih.gov Conversely, bacteria with Type I beta-lactamases, such as P. aeruginosa and Enterobacter spp., showed high resistance with an MIC₉₀ greater than 128 mg/L. nih.gov
Table 1: Minimum Inhibitory Concentrations (MIC₉₀) of Cefodizime for Various Bacterial Pathogens
| Bacterial Species | MIC₉₀ (mg/L) | Susceptibility |
| Gram-Negative | ||
| Proteus mirabilis | 0.02 | Susceptible |
| Escherichia coli | 0.25 - 0.5 | Susceptible |
| Klebsiella pneumoniae | 0.25 - 0.5 | Susceptible |
| Salmonella spp. | 0.25 - 0.5 | Susceptible |
| Shigella spp. | 0.25 - 0.5 | Susceptible |
| Morganella morganii | 0.25 - 0.5 | Susceptible |
| Enterobacteriaceae (family) | 0.5 | Susceptible |
| Enterobacter spp. | >128 | Resistant |
| Pseudomonas aeruginosa | >128 | Resistant |
| Acinetobacter anitratus | >128 | Resistant |
| Gram-Positive | ||
| Streptococcus pyogenes | 0.05 | Susceptible |
| Staphylococcus aureus (methicillin-sensitive) | - | Moderately Susceptible |
| Enterococcus spp. | - | Resistant |
| Data sourced from a study on bacterial isolates in a university hospital in Bangkok, Thailand. nih.gov |
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. asm.orgtandfonline.comnih.gov While MIC values indicate growth inhibition, MBC values provide insight into the bactericidal (killing) activity of the drug. oup.com
For cefodizime, specific MBC data is not as widely published as MIC data. However, cefodizime is characterized as a bactericidal antibiotic. medchemexpress.comnih.gov Studies have noted that the in vitro concentrations of cefodizime that result in bactericidal activity against susceptible bacteria are generally similar to the MIC values. medchemexpress.com This suggests that the concentration needed to inhibit growth is often sufficient to kill the bacteria as well.
Time-Kill Kinetics of Cefodizime Sodium
Time-kill kinetic studies are crucial for understanding the bactericidal or bacteriostatic activity of an antibiotic over time. For cefodizime sodium, these studies reveal its effectiveness against various pathogens. In time-kill curve analyses, cefodizime has demonstrated time-dependent killing, a characteristic typical of beta-lactam antibiotics. researchgate.net This means its bactericidal activity is more dependent on the duration the concentration remains above the Minimum Inhibitory Concentration (MIC) rather than the peak concentration achieved.
Studies comparing cefodizime with other third-generation cephalosporins, such as cefotaxime and ceftizoxime, have shown equivalent efficacy in killing susceptible strains of Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae. amanote.com For instance, against susceptible isolates, a significant reduction in bacterial viability (a ≥3-log10 decrease in CFU/ml) is often observed within the initial hours of exposure. researchgate.net However, as with many beta-lactams, regrowth of some bacterial strains can occur after 24 hours, particularly with isolates that may develop resistance. researchgate.net
The bactericidal activity of cefodizime is a key attribute. For many infections, particularly in immunocompromised hosts or in deep-seated infections like endocarditis and meningitis, bactericidal action is considered essential for therapeutic success. oup.com While specific time-kill data for cefodizime against a wide range of pathogens is not as extensively published as for some other cephalosporins, the available evidence points to its effective and time-dependent bactericidal properties against susceptible organisms.
Table 1: Time-Kill Kinetics of Various Cephalosporins Against Susceptible Enterobacteriaceae
| Cephalosporin | Organism | Concentration | Time to ≥3-log10 Reduction (Hours) | Reference |
|---|---|---|---|---|
| Cefodizime | E. coli | 4x MIC | ~4-6 | amanote.com |
| Cefotaxime | K. pneumoniae | 4x MIC | ~4-6 | amanote.com |
| Ceftazidime (B193861) | P. aeruginosa | 4x MIC | ~6-8 | researchgate.net |
Post-Antibiotic Effect (PAE) Studies (In Vitro)
The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth after a short exposure to an antimicrobial agent. embopress.orgdovepress.com This pharmacodynamic parameter is significant as it can influence dosing schedules. For many beta-lactam antibiotics, including third-generation cephalosporins, the PAE against Gram-negative bacteria is typically short or absent. nih.gov However, against Gram-positive cocci, a more prolonged PAE is often observed. researchgate.net
In vitro studies have shown that cefodizime exhibits a variable PAE depending on the bacterial species. While specific PAE values for cefodizime are not extensively documented in readily available literature, comparisons with other cephalosporins provide insight. For example, against Streptococcus pneumoniae, a PAE of over an hour has been observed for some beta-lactams. nih.gov The mechanism underlying the PAE is thought to involve the temporary disruption of essential bacterial functions even after the antibiotic has been removed from the environment. embopress.org The duration of the PAE can be influenced by the antibiotic concentration and the duration of exposure. dovepress.com
Table 2: Post-Antibiotic Effect (PAE) of Beta-Lactams Against Various Bacteria
| Antibiotic Class | Organism | Typical PAE Duration (Hours) | Reference |
|---|---|---|---|
| Cephalosporins | Gram-positive cocci (e.g., S. pneumoniae) | 1 - 3 | researchgate.netnih.gov |
| Cephalosporins | Gram-negative bacilli (e.g., E. coli) | 0 - 1 | nih.gov |
Efficacy in Preclinical Infection Models
Preclinical infection models are instrumental in evaluating the in vivo efficacy of antibiotics. Cefodizime has demonstrated significant therapeutic activity in a variety of animal models of infection. nih.gov
Murine Models of Bacterial Infection
Murine models are the most commonly used preclinical systems for evaluating antibiotic efficacy. Cefodizime has shown high in vivo antibacterial activity in mouse models of systemic infections, pneumonia, and urinary tract infections. nih.gov In many of these studies, the therapeutic efficacy of cefodizime was found to be greater than what would be predicted from its in vitro activity alone. nih.gov This enhanced in vivo effect has been attributed to its favorable pharmacokinetic profile, including a prolonged serum half-life and excellent tissue penetration, as well as potential immunomodulatory effects that synergize with the host's defense mechanisms. nih.govasm.orgasm.org
For instance, in a mouse model of pneumococcal pneumonia, cefodizime not only exerted its antibacterial effect but also modulated the host's inflammatory response by downregulating the recruitment of polymorphonuclear leukocytes and the production of certain pro-inflammatory cytokines like TNF-α and IL-6. asm.org Similarly, in a model of Klebsiella pneumoniae pneumonia, cefodizime appeared to stimulate the early pulmonary immune response, leading to more effective bacterial clearance. asm.orgnih.gov
The efficacy of cefodizime has also been demonstrated in neutropenic mouse models, where the host's immune system is compromised. oup.com In these models, the bactericidal activity of the antibiotic is paramount. The ED50 (the dose required to protect 50% of the animals) for cefodizime in these models highlights its potent in vivo activity, although higher doses are generally required compared to infections in immunocompetent mice. oup.com
Table 3: Efficacy of Cefodizime in Murine Infection Models
| Infection Model | Pathogen | Key Finding | Reference |
|---|---|---|---|
| Pneumonia | Streptococcus pneumoniae | Downregulated pulmonary inflammatory response. asm.org | asm.org |
| Pneumonia | Klebsiella pneumoniae | Stimulated early pulmonary immune response. asm.orgnih.gov | asm.orgnih.gov |
| Systemic Infection (Bacteremia) | Various Enterobacteriaceae | Excellent protection, often superior to other cephalosporins. nih.govoup.com | nih.govoup.com |
Other Relevant Animal Models for Cefodizime Sodium Efficacy
Beyond murine models, the efficacy of cefodizime has been assessed in other animal species, providing a broader understanding of its therapeutic potential. In rat models of intrauterine infections, cefodizime has demonstrated effective bacterial clearance. nih.gov Furthermore, in rabbit models of meningitis, cefodizime has shown good penetration into the cerebrospinal fluid and efficacy in treating this severe infection. nih.gov The use of different animal models allows for the evaluation of an antibiotic's performance in various physiological and pathological contexts, reinforcing the findings from murine studies. researchgate.net For instance, the rabbit endocarditis model is a stringent test for the bactericidal activity of an antibiotic in a deep-seated infection. oup.com
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Settings
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool used to predict the efficacy of an antibiotic and to optimize dosing regimens. frontiersin.orgmdpi.com For beta-lactam antibiotics like cefodizime, the primary PK/PD index that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). asm.orgacs.org
In preclinical models, studies have established the target %fT > MIC required for cefodizime to exert its bactericidal effect. oup.com For cephalosporins, a %fT > MIC of 40-50% is generally associated with bacteriostasis, while a target of 65-70% is often needed for near-maximal bactericidal activity. asm.org PK/PD modeling in animals allows for the determination of these targets for specific pathogens and infection sites. researchgate.net These preclinical PK/PD data are crucial for translating findings to human clinical trials and for establishing appropriate dosing regimens that maximize the probability of therapeutic success. diva-portal.orgnih.gov The relatively short half-life of many cephalosporins in mice necessitates careful design of dosing schedules in these models to mimic human pharmacokinetics. researchgate.net
Table 4: Key PK/PD Parameters for Cephalosporins
| PK/PD Index | Description | Importance for Cephalosporins | Reference |
|---|---|---|---|
| %fT > MIC | Percentage of time the free drug concentration is above the MIC. | Primary determinant of efficacy. | asm.orgacs.orggardp.org |
| Cmax/MIC | Ratio of peak free drug concentration to MIC. | Less critical for time-dependent antibiotics. | nih.gov |
| AUC24/MIC | Ratio of the 24-hour area under the concentration-time curve to the MIC. | Can be important but is often linked to %fT > MIC. | nih.gov |
Bacterial Resistance Mechanisms and Evolution Towards Cefodizime Sodium
Mechanisms of Resistance to Cefodizime (B1668858) Sodium
Resistance to Cefodizime sodium is primarily driven by two main biochemical strategies employed by bacteria: the production of β-lactamase enzymes that inactivate the drug, and modifications to the penicillin-binding proteins (PBPs) that prevent effective binding of the antibiotic.
The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. asm.org While Cefodizime sodium was designed to be stable against many common β-lactamases, the evolution of new and more potent enzymes has compromised its efficacy in certain bacterial strains. nih.gov
Research indicates a key distinction in Cefodizime's stability: it is generally unaffected by many common plasmid-mediated β-lactamases but can be hydrolyzed by certain chromosomally mediated enzymes. nih.gov This differentiation is critical for understanding its spectrum of activity against resistant pathogens.
Extended-Spectrum Beta-Lactamases (ESBLs) are a rapidly evolving group of enzymes capable of hydrolyzing third-generation cephalosporins and monobactams. brieflands.comoup.com The most common ESBL families are TEM, SHV, and CTX-M, which are typically encoded on mobile genetic elements like plasmids, facilitating their spread among different bacterial species. jmb.or.krnih.gov
While these enzymes are a major cause of resistance to other third-generation cephalosporins like cefotaxime (B1668864) and ceftazidime (B193861) asm.orgbrieflands.com, Cefodizime sodium shows a degree of stability against plasmid-mediated β-lactamases. nih.gov This suggests that many TEM and SHV-type ESBLs may not effectively hydrolyze Cefodizime. However, the CTX-M family of enzymes, which are noted for their potent hydrolytic activity against cefotaxime, may pose a greater threat due to structural similarities, though specific data on Cefodizime hydrolysis by CTX-M variants remains limited. brieflands.comasm.org The susceptibility of ESBL-producing isolates can therefore be variable.
AmpC β-lactamases are chromosomally encoded cephalosporinases found in several Gram-negative bacteria, including Enterobacter spp., Serratia marcescens, and Citrobacter freundii. researchgate.netmdpi.com In contrast to its stability against many plasmid-mediated enzymes, Cefodizime sodium is known to be susceptible to hydrolysis by some chromosomally mediated enzymes, which include the AmpC class. nih.gov
In these bacteria, the ampC gene is often inducible, meaning its expression can be significantly increased in the presence of certain β-lactam antibiotics. researchgate.net Mutations can also lead to a state of stable, high-level production (derepression) of AmpC enzymes. This overexpression is a significant clinical mechanism of resistance, conferring resistance to most penicillins and cephalosporins. annlabmed.org Therefore, infections caused by AmpC-hyperproducing bacteria are likely to exhibit resistance to Cefodizime sodium.
Carbapenemases are a diverse group of β-lactamases that can inactivate not only penicillins and cephalosporins but also carbapenems, which are often considered last-resort antibiotics. Major carbapenemase families include Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinases like OXA-48. nih.govmdpi.com
There is limited specific data available regarding the stability of Cefodizime sodium against these enzymes. However, the general activity of these enzymes provides some insight. KPC enzymes are known to hydrolyze extended-spectrum cephalosporins, suggesting Cefodizime may be a substrate. asm.org In contrast, OXA-48-like enzymes generally exhibit weak hydrolytic activity against third-generation cephalosporins. mdpi.comnih.gov NDM-1 producers are often resistant to a wide range of antibiotics due to the co-location of multiple resistance genes on the same plasmids. nih.gov Without direct kinetic studies, the clinical efficacy of Cefodizime against carbapenemase-producing Enterobacteriaceae remains uncertain.
The bactericidal action of Cefodizime sodium results from its binding to and inactivation of essential penicillin-binding proteins (PBPs), which are bacterial enzymes required for the final steps of peptidoglycan cell wall synthesis. nih.govplos.org A second major mechanism of resistance involves the alteration of these PBP targets through genetic mutations, which reduces the binding affinity of the antibiotic and allows the cell wall synthesis to proceed. etflin.comresearchgate.net
Cefodizime exhibits a high affinity for specific PBPs, which varies by organism. In Escherichia coli, its primary targets are PBP 3, PBP 1A, and PBP 1B, while in Staphylococcus aureus, it has the highest affinity for PBP 1. nih.gov
Table 1: Penicillin-Binding Protein (PBP) Targets of Cefodizime Sodium
| Bacterial Species | High-Affinity PBP Targets |
|---|---|
| Escherichia coli | PBP 3, PBP 1A, PBP 1B nih.gov |
Resistance emerges through point mutations or the acquisition of mosaic genes within the pbp genes that encode the transpeptidase domain of the target PBPs. etflin.comresearchgate.net These changes can prevent Cefodizime from effectively docking into the active site of the enzyme.
While specific mutations conferring resistance to Cefodizime are not extensively detailed in the literature, the mechanisms are well-understood from studies of closely related third-generation cephalosporins like cefotaxime. For example, in Streptococcus pneumoniae, high-level resistance to cefotaxime requires alterations in PBP 2X and PBP 1A. nih.gov Specific mutations near conserved active-site motifs, such as the T371 residue in PBP 1A and the T550 residue in PBP 2X, have been shown to dramatically decrease acylation efficiency by the antibiotic. nih.govetflin.comnih.gov It is highly probable that similar mutations within the homologous PBPs targeted by Cefodizime are responsible for decreased susceptibility in resistant strains.
Table 2: In Vitro Activity of Cefodizime Sodium Against Selected Bacterial Species This table presents the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).
| Bacterial Species | MIC90 (mg/L) |
|---|---|
| Streptococcus pneumoniae | 0.125 nih.gov |
| Streptococcus pyogenes | 0.125 nih.gov |
| Haemophilus spp. | 0.05 nih.gov |
| Neisseria spp. | 0.05 nih.gov |
| Escherichia coli | <1.0 nih.gov |
| Klebsiella spp. | <1.0 nih.gov |
| Methicillin-sensitive S. aureus | 4.0 nih.gov |
| Enterobacter spp. | 4.0 nih.gov |
| Pseudomonas spp. | Resistant nih.gov |
Efflux Pump Mechanisms and Their Role in Cefodizime Sodium Resistance
Efflux pumps are transmembrane proteins that actively expel toxic substances, including antibiotics like Cefodizime sodium, from the bacterial cell. nih.govjournalagent.com The overexpression of these pumps is a significant mechanism of both intrinsic and acquired multidrug resistance (MDR) in Gram-negative bacteria. acs.orgasm.org By reducing the intracellular concentration of the antibiotic, efflux pumps prevent it from reaching its PBP targets in sufficient amounts. journalagent.com
Several families of efflux pumps contribute to resistance, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) superfamilies. acs.orgmdpi.com In Gram-negative bacteria, the RND family pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are particularly important for cephalosporin (B10832234) resistance. asm.orgbiorxiv.org The expression of these pumps can be increased due to mutations in their regulatory genes, leading to a broad-spectrum resistance phenotype. dovepress.com This mechanism can act synergistically with other resistance strategies, such as enzymatic degradation or reduced permeability, to achieve high levels of resistance. asm.org
Outer Membrane Permeability Changes
In Gram-negative bacteria, the outer membrane acts as a formidable barrier to the entry of antibiotics. nih.govmdpi.com Small, hydrophilic drugs like Cefodizime sodium typically enter the periplasmic space through protein channels called porins. nih.govopenmicrobiologyjournal.com A common resistance mechanism involves reducing the influx of the antibiotic by either decreasing the number of porin channels or by expressing mutated porins with narrower channels. mdpi.comresearchgate.net
Loss or downregulation of major porins, such as OmpF and OmpC in E. coli or OmpK35 and OmpK36 in Klebsiella pneumoniae, is frequently observed in clinical isolates resistant to cephalosporins. ginekologiaipoloznictwo.comnih.govnih.gov For instance, the loss of both OmpK35 and OmpK36 in K. pneumoniae can lead to a significant increase in the minimum inhibitory concentrations (MICs) of various cephalosporins. nih.govoup.com This reduction in permeability often works in concert with other resistance mechanisms. nih.gov When combined with β-lactamase production, porin loss can lead to high-level resistance, as the reduced influx of the antibiotic allows the enzymes to hydrolyze the drug more effectively. nih.govoup.com
Molecular Epidemiology of Cefodizime Sodium Resistance
The spread of resistance to Cefodizime sodium is a major public health concern, driven by the dissemination of specific resistance genes and the bacterial clones that carry them.
Genetic Determinants of Resistance in Bacterial Populations
The genetic basis for resistance to third-generation cephalosporins is frequently multifactorial, involving a combination of the mechanisms detailed above. ginekologiaipoloznictwo.com The most prevalent genetic determinants are genes encoding Extended-Spectrum β-Lactamases (ESBLs), such as those from the CTX-M, TEM, and SHV families. ginekologiaipoloznictwo.commdpi.comnih.gov The blaCTX-M genes, in particular blaCTX-M-15, are widespread globally and are a primary cause of resistance in Enterobacteriaceae. mdpi.comfrontiersin.org
In addition to ESBLs, AmpC β-lactamases, which can be chromosomally or plasmid-encoded, also contribute to resistance. ginekologiaipoloznictwo.com Other important genetic determinants include mutations in the genes for PBPs, and regulatory genes that lead to the overexpression of efflux pumps or the downregulation of porins. nih.govasm.orgasm.org For example, mutations in the ompR gene can reduce the expression of both OmpF and OmpC porins in E. coli, decreasing susceptibility to cephalosporins. researchgate.net
Table 2: Common Genetic Determinants of Third-Generation Cephalosporin Resistance
| Resistance Mechanism | Common Genes/Mutations | Associated Bacteria |
| ESBL Production | blaCTX-M, blaTEM, blaSHV mdpi.comasm.org | Escherichia coli, Klebsiella pneumoniae mdpi.comasm.org |
| AmpC β-Lactamase Production | Plasmid-mediated blaCMY, chromosomal ampC overexpression asm.org | Enterobacteriaceae asm.org |
| Porin Loss | Mutations in ompC, ompF, ompK35, ompK36 ginekologiaipoloznictwo.comnih.gov | E. coli, K. pneumoniae, Enterobacter aerogenes ginekologiaipoloznictwo.comnih.gov |
| Efflux Pump Overexpression | Mutations in regulatory genes (e.g., marA, soxS, acrR) | E. coli, P. aeruginosa |
| Target Modification (PBP) | Mosaic penA alleles, mutations in pbp genes nih.govresearchgate.net | N. gonorrhoeae, S. pneumoniae nih.govresearchgate.net |
Horizontal Gene Transfer of Resistance Elements
Horizontal gene transfer (HGT) is a critical driver for the rapid spread of antibiotic resistance genes among different bacteria, including across species. cdnsciencepub.comasm.org This process is primarily mediated by mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. nih.govmdpi.comoup.com
Plasmids are key vectors for the dissemination of genes encoding ESBLs (e.g., blaCTX-M) and AmpC β-lactamases. nih.govfrontiersin.org These conjugative plasmids can transfer a whole suite of resistance genes in a single event, rapidly converting a susceptible bacterium into a multidrug-resistant one. nih.govmdpi.com Transposons, such as Tn4401 which often carries the blaKPC carbapenemase gene, facilitate the movement of resistance genes between plasmids and the chromosome, further promoting their stability and spread. nih.govnih.gov Integrons are genetic platforms that can capture and express cassettes of resistance genes, and Class 1 integrons are commonly found in multidrug-resistant Gram-negative pathogens, often carrying genes that confer resistance to cephalosporins. nih.govuobaghdad.edu.iq The widespread presence of these MGEs in clinical and environmental settings ensures the continuous evolution and dissemination of resistance to Cefodizime sodium. royalsocietypublishing.org
Strategies to Combat Cefodizime Sodium Resistance
Overcoming resistance to Cefodizime sodium and other cephalosporins requires a multi-pronged strategy aimed at neutralizing bacterial defenses and preserving the efficacy of existing drugs.
One of the most successful clinical strategies has been the combination of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). While older BLIs are less effective against enzymes like AmpC and certain ESBLs, newer agents such as avibactam (B1665839) have a broader spectrum of inhibition. frontiersin.org These combinations can restore the activity of cephalosporins against many strains that produce these β-lactamases. frontiersin.org
Another area of active research is the development of efflux pump inhibitors (EPIs). nih.govjournalagent.com Although none are yet approved for clinical use, EPIs have shown promise in laboratory studies by blocking the efflux of antibiotics, thereby increasing their intracellular concentration and restoring susceptibility. journalagent.com
Furthermore, the development of novel antibiotics that can evade common resistance mechanisms is a key priority. This includes designing cephalosporins that are poor substrates for prevalent β-lactamases or that bind with high affinity to altered PBP targets. elsevier.es For example, Cefiderocol utilizes a "Trojan horse" strategy, using the bacterium's own iron uptake systems to enter the cell, bypassing resistance due to porin loss and efflux pumps. biorxiv.orgfrontiersin.org
Finally, robust antibiotic stewardship programs are essential to slow the emergence of resistance by ensuring the appropriate use of all antibiotics, including Cefodizime sodium. This helps to minimize the selective pressure that drives the evolution and spread of resistant bacteria.
Development of Novel Beta-Lactamase Inhibitors for Cefodizime Sodium Combinations (Preclinical)
The evolution of bacterial resistance, primarily through the production of β-lactamase enzymes, necessitates the combination of β-lactam antibiotics with β-lactamase inhibitors (BLIs). For Cefodizime, a third-generation cephalosporin, preclinical research has explored such combinations to restore its efficacy against resistant strains.
Early preclinical studies investigated Cefodizime in conjunction with established BLIs like clavulanic acid and tazobactam. nih.gov These studies provided foundational insights into the interactions between Cefodizime and different classes of β-lactamases. Research demonstrated that Cefodizime itself is relatively stable against Class C β-lactamases. However, it is susceptible to hydrolysis by Class A enzymes. nih.gov The combination of Cefodizime with clavulanic acid proved effective in vitro against bacterial strains that produce Class A β-lactamases, showcasing the potential of this partnership to overcome specific resistance mechanisms. nih.gov Tazobactam also showed utility in these combinations. nih.gov
While direct preclinical data on Cefodizime combined with the latest generation of BLIs is limited, the known mechanisms of these newer inhibitors suggest strong potential for future combinations. Novel BLIs such as avibactam, vaborbactam, and relebactam (B560040) have broader spectrums of activity. researchgate.netsci-hub.se Avibactam, for instance, inhibits not only Class A and Class C enzymes but also some Class D carbapenemases. researchgate.net This suggests a combination of Cefodizime-avibactam could be effective against a wider range of pathogens, including those resistant to older BLI combinations.
The table below summarizes the findings from a preclinical study on the in vitro activity of Cefodizime combined with β-lactamase inhibitors.
Table 1: Preclinical Activity of Cefodizime-BLI Combinations
| Enzyme Class | Cefodizime Activity (Alone) | Cefodizime + Clavulanic Acid | Rationale |
|---|---|---|---|
| Class A β-Lactamases | Susceptible to hydrolysis | Effective; susceptibility restored | Clavulanic acid inhibits Class A enzymes, protecting Cefodizime from degradation. nih.gov |
| Class C β-Lactamases | Poor substrate; generally stable | Generally resistant | Cefodizime is inherently stable, but hyperproduction of Class C enzymes can still confer resistance, which is not overcome by clavulanic acid. nih.gov |
The development trajectory for BLIs indicates a move towards inhibitors with activity against a more diverse array of β-lactamases, including metallo-β-lactamases (MBLs), which currently pose a significant challenge. mdpi.com The rational pairing of Cefodizime with a future BLI capable of inhibiting MBLs could significantly expand its clinical utility against multidrug-resistant organisms.
Rational Design of Cefodizime Sodium Derivatives with Enhanced Resistance Profiles
Rational drug design aims to overcome bacterial resistance by modifying the chemical structure of an existing antibiotic to enhance its stability against enzymatic degradation, improve its affinity for bacterial targets, or evade resistance mechanisms like efflux pumps. For Cefodizime, which is structurally related to Cefotaxime, derivatization strategies often focus on key positions of the cephalosporin nucleus. researchgate.netuobasrah.edu.iq
Structure-activity relationship (SAR) studies on cephalosporins provide a blueprint for these modifications. Key structural features that influence antibacterial activity and resistance to β-lactamases include the side chains at positions 7 and 3 of the cephem ring. nih.govnih.gov
Position 7 Side Chain: The aminothiazole ring at position 7 of Cefodizime is crucial for its antibacterial spectrum. Modifications here can enhance affinity for penicillin-binding proteins (PBPs), the ultimate target of β-lactam antibiotics. nih.gov Altering substituents on this ring can also provide steric hindrance, protecting the core β-lactam ring from hydrolysis by β-lactamases.
Position 3 Side Chain: The side chain at position 3 influences the compound's pharmacokinetic properties and stability. For Cefodizime, this is a (mercaptomethyl)tetrazole group. The design of novel derivatives often involves creating new chemical entities at this position to block the action of β-lactamases or improve cell penetration. nih.gov Research on Cefotaxime has shown that introducing new heterocyclic groups via aminomethylation can yield derivatives with altered biological activity. researchgate.net Similarly, creating Schiff base derivatives by condensing the Cefotaxime structure with various aldehydes has been explored as a method to generate new compounds with potentially enhanced antibacterial profiles. uobasrah.edu.iq
Another strategy involves creating hybrid molecules where Cefodizime is linked to another bioactive moiety, such as a 1,2,3-triazole. This approach aims to create a multimodal agent that can act on multiple bacterial targets simultaneously, potentially reducing the likelihood of resistance development. acs.org Furthermore, understanding and countering mechanisms like efflux pumps are critical. Designing derivatives with physicochemical properties that make them poor substrates for these pumps is a key consideration in modern antibiotic development. frontiersin.org
The table below outlines potential strategies for the rational design of Cefodizime derivatives.
Table 2: Strategies for Rational Design of Cefodizime Derivatives
| Structural Modification Strategy | Target Position | Rationale for Enhanced Resistance Profile |
|---|---|---|
| Aminomethylation | C-7 amine or other reactive sites | Introduction of new functional groups (e.g., secondary amines, sulphonamides) to alter steric and electronic properties, potentially blocking β-lactamase access. researchgate.net |
| Schiff Base Formation | C-7 amine | Condensation with aldehydes to create imine-containing derivatives, which can exhibit novel antibacterial activities and different susceptibility to resistance mechanisms. uobasrah.edu.iq |
| Side Chain Isosteric Replacement | C-3 or C-7 | Replacing existing functional groups with others of similar size and shape to improve stability or target binding while evading enzyme recognition. |
| Hybrid Molecule Synthesis | Any suitable linker position | Covalently linking Cefodizime to another pharmacophore (e.g., a triazole) to create a single molecule with multiple mechanisms of action. acs.org |
By employing these rational design principles, it is theoretically possible to develop novel Cefodizime derivatives that can successfully circumvent prevalent bacterial resistance mechanisms, thereby revitalizing this class of cephalosporins.
Preclinical Pharmacokinetics and Distribution Studies of Cefodizime Sodium
Absorption and Bioavailability in Animal Models
Preclinical studies have demonstrated that cefodizime (B1668858) is well-absorbed following parenteral administration in several animal species. High and sustained blood and serum levels of the antibiotic are achieved after subcutaneous and intravenous injections in mice, rats, rabbits, dogs, and monkeys. nih.gov The absolute bioavailability of cefodizime following intramuscular administration is nearly 100%, indicating complete absorption from the injection site. nih.gov
Pharmacokinetic parameters such as the elimination half-life vary across species, ranging from 1.17 hours in mice to 3.53 hours in rabbits. nih.gov This variability highlights the importance of conducting studies in multiple animal models to obtain a comprehensive understanding of a drug's absorption characteristics before human trials.
Distribution Profile in Animal Tissues and Body Fluids
Cefodizime exhibits wide distribution throughout the body, effectively penetrating various tissues and body fluids. nih.gov This extensive distribution is a key factor in its efficacy against infections located in different parts of the body.
Penetration into Specific Organs and Compartments (Preclinical)
Studies in laboratory animals have shown that cefodizime reaches high and prolonged concentrations in key organs such as the lungs, liver, and kidneys. nih.gov The ability of cefodizime to penetrate these tissues is critical for treating infections like pneumonia and urinary tract infections. nih.gov Furthermore, cefodizime has been shown to penetrate bronchial secretions, with concentrations often exceeding the minimum inhibitory concentrations (MICs) of susceptible respiratory pathogens. nih.govnih.gov In preclinical models of meningitis in rabbits, cefodizime has demonstrated the ability to cross the blood-brain barrier and reach therapeutic concentrations in the cerebrospinal fluid. nih.gov
Plasma Protein Binding Characteristics (Preclinical)
Cefodizime exhibits a high affinity for serum proteins, with binding percentages ranging from 33% to 99% across different animal species. nih.gov In healthy subjects, the protein binding of cefodizime in serum is approximately 81%. frontiersin.org It is important to note that only the unbound, or free, fraction of the drug is microbiologically active. The extent of plasma protein binding can influence the drug's distribution and elimination. Interspecies differences in plasma protein binding are a critical consideration when extrapolating preclinical data to humans. mdpi.com For instance, studies have shown significant differences in antibiotic binding between humans and species like dogs and mice, while rats, rabbits, and monkeys show more comparable binding characteristics. mdpi.com
The protein binding of cefodizime can also vary in different body fluids. For example, the protein binding of cefodizime in skin blister fluid was found to be significantly lower than in the serum of the same subjects (61.6% vs. 81%). frontiersin.org Similarly, the protein binding in bronchial secretions (68.1%–73.1%) was lower than in serum (81.1%–84%). frontiersin.org
| Parameter | Finding | Animal Models/Systems |
| Plasma Protein Binding | 33-99% | Mice, Rats, Rabbits, Dogs, Monkeys |
| Serum Protein Binding (Healthy Subjects) | ~81% | Not specified |
| Skin Blister Fluid Protein Binding | 61.6% | Not specified |
| Bronchial Secretion Protein Binding | 68.1-73.1% | Not specified |
Metabolism and Biotransformation Pathways in Preclinical Systems
The primary goal of preclinical drug metabolism studies is to understand how a drug is chemically altered within the body, which influences its efficacy and potential for toxicity. nih.gov These studies help to identify major metabolites and the enzymatic pathways responsible for their formation. nih.gov In vitro models, such as liver microsomes and hepatocytes, are commonly used to assess metabolic stability and identify potential metabolic pathways early in the drug development process. nih.gov
For cefodizime, a significant portion of the administered dose is recovered as the unchanged parent drug in the urine, indicating that it is not extensively metabolized. nih.gov Up to 80% of an intravenously administered dose is excreted unchanged in the urine. nih.gov This suggests that biotransformation is not a major route of elimination for cefodizime.
Excretion Pathways and Elimination Kinetics in Animal Models
The elimination of cefodizime from the body occurs predominantly through renal excretion. nih.gov Preclinical studies in rabbits and dogs have shown that a large proportion of the administered dose, approximately 35-55%, is recovered in the urine. nih.gov In contrast, biliary excretion appears to be a minor pathway, with only about 0.57% of the dose being recovered in the bile of rabbits. nih.gov
The elimination half-life of cefodizime varies among different animal species, which is a common observation in preclinical pharmacokinetics. nih.gov This interspecies variability in elimination kinetics is an important factor to consider when selecting appropriate animal models for further study and for predicting human pharmacokinetics. mdpi.com
| Parameter | Finding | Animal Models |
| Urinary Excretion | ~35-55% of dose | Rabbits, Dogs |
| Biliary Excretion | ~0.57% of dose | Rabbits |
| Elimination Half-life | 1.17 hours | Mice |
| Elimination Half-life | 3.53 hours | Rabbits |
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Animal Models and In Vitro Systems
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical tool in antimicrobial drug development that links the drug's concentration-time profile to its therapeutic effect. nih.gov For beta-lactam antibiotics like cefodizime, the most important PK/PD parameter that correlates with bactericidal efficacy is the duration of time that the free drug concentration remains above the MIC of the target pathogen (fT > MIC). nih.gov
In vitro pharmacodynamic models simulating the concentrations of cefodizime in serum and bronchial mucus have demonstrated its bactericidal activity against common respiratory pathogens. nih.gov These studies have shown that cefodizime can achieve a 99.9% reduction in bacterial growth within 6 to 8 hours. nih.gov The therapeutic efficacy of cefodizime observed in various animal infection models, including systemic infections, pneumonia, and urinary tract infections, often surpasses what would be predicted from its in vitro activity alone. nih.gov This enhanced in vivo activity is attributed to its favorable pharmacokinetic profile, which includes a prolonged serum half-life and excellent tissue penetration, as well as potential synergistic effects with the host's immune system. nih.gov
Synthetic Chemistry and Structural Modification of Cefodizime Sodium
Classical and Novel Synthetic Routes for Cefodizime (B1668858) Sodium
The synthesis of Cefodizime sodium typically begins with 7-amino-cephalosporanic acid (7-ACA), a common starting material for many cephalosporin (B10832234) antibiotics. Several routes have been described, often involving the sequential addition of specific side chains to the cephalosporin nucleus.
One established synthetic pathway, as detailed in multiple studies, involves a three-step process researchgate.net:
Formation of Cefotaxime (B1668864) Acid: 7-ACA is reacted with 5-benzothiazol-2-amino-alpha-methoxyimino-4-thiazoleacetate under specific conditions (e.g., 5°C for 4 hours in dichloromethane) to yield Cefotaxime acid, often with high yields (around 90%) researchgate.net.
Synthesis of Cefodizime Acid: The Cefotaxime acid intermediate is then reacted with 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid. This reaction is typically carried out at elevated temperatures (55-60°C for 4 hours) in a mixed solvent system, such as acetone-water, yielding Cefodizime acid with yields around 66.3% researchgate.net.
Formation of Cefodizime Sodium: Finally, the Cefodizime acid is converted to its sodium salt. This is commonly achieved by reacting it with a sodium source, such as sodium 2-ethylhexanoate (B8288628) or sodium isooctanoate, under controlled temperature conditions (e.g., 5°C) researchgate.netgoogle.com. This step yields Cefodizime sodium with high efficiency, often reported around 89.7% researchgate.net.
Alternative methods involve reacting 7-ACA with an AE-active ester in an acetone-water solution, followed by reaction with a sodium hydroxide (B78521) solution, filtration, and crystallization with acetone (B3395972) to obtain Cefodizime sodium google.com.
Table 1: Key Synthetic Steps for Cefodizime Sodium
| Step | Starting Material/Intermediate | Key Reagents/Conditions | Product/Yield | Citation(s) |
| 1 | 7-ACA | 5-benzothiazol-2-amino-alpha-methoxyimino-4-thiazoleacetate, 5°C, 4h, CH₂Cl₂ | Cefotaxime acid (90%) | researchgate.net |
| 2 | Cefotaxime acid | 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid, 55-60°C, 4h, acetone-water | Cefodizime acid (66.3%) | researchgate.net |
| 3 | Cefodizime acid | Sodium 2-ethylhexanoate, 5°C | Cefodizime sodium (89.7%) | researchgate.net |
| Alternative | Cefodizime acid | Sodium isooctanoate solution | Cefodizime sodium | google.com |
| Alternative | 7-ACA, AE-active ester | Acetone-water solution, NaOH solution, filtration, acetone crystallization | Cefodizime sodium | google.com |
Optimization of Reaction Conditions and Yields
Optimization efforts in Cefodizime sodium synthesis focus on improving reaction yields, purity, and the physical characteristics of the final product. For instance, specific preparation methods involving ball milling and vacuum drying have been reported to result in low moisture content and high yields of Cefodizime sodium powder, which can improve its flowability for pharmaceutical formulations google.com. Studies on related cephalosporins, such as cefotaxime sodium, have demonstrated that optimizing parameters like the mole ratio of reactants, solvent type (e.g., food-grade ethanol), reaction time, seed addition, and temperature can lead to significantly higher yields (e.g., 97.11%) and purity (e.g., 99.10%) rjpbcs.com. Crystallization processes are also critical for yield and purity, with conditions like temperature and concentration being optimized to control supersaturation and nucleation rates acs.org.
Impurity Profiling and Control in Synthetic Preparations
The presence of impurities, whether arising from starting materials, intermediates, side reactions, or degradation, is a significant concern in pharmaceutical manufacturing. Rigorous impurity profiling is essential for quality control and patient safety.
Identification of Related Substances
Various impurities can be associated with Cefodizime sodium. Degradation pathways in alkaline and neutral solutions can lead to products such as the C-7 positional isomer of the β-lactam ring, Δ³-cephem forms, methoxyimino-aminothiazolyl aldehyde, and mercaptothiazole researchgate.net. Studies on related cephalosporins, like cefotaxime sodium, have identified a broad range of impurities, including isomeric compounds, homologs generated during production, and degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for detecting, identifying, and quantifying these related substances researchgate.netmagtechjournal.com. Polymer impurities, such as dimers and trimers, have also been identified and characterized in cefotaxime sodium, necessitating advanced analytical methods like preparative RP-HPLC and various spectroscopic techniques (IR, UV, MS, NMR) for their elucidation frontiersin.orgnih.gov.
Table 2: Identified Impurities and Analytical Methods in Cephalosporin Synthesis
| Impurity Type/Name | Description | Analytical Method(s) | Citation(s) |
| Degradation Products | C-7 positional isomer, Δ³-cephem form, aldehyde, mercaptothiazole | (General mention) | researchgate.net |
| Unknown Impurity | Detected by HPLC at 0.05-0.2% | HPLC, LC-MS | researchgate.net |
| Related Substances | Isomeric compounds, homologs, degradation products (26 identified/deduced) | HPLC-MS | magtechjournal.com |
| Polymer Impurities (dimer) | Identified and characterized | Preparative RP-HPLC, IR, UV, MS, NMR | frontiersin.orgnih.gov |
| Polymer Impurities (trimer) | Identified and characterized, polymerization sites validated | Preparative RP-HPLC, IR, UV, MS, NMR | frontiersin.orgnih.gov |
| Oxidative/Acid Degradation Products | Various degradant peaks detected | HPLC | japsonline.com |
Strategies for Purification
Purification strategies are employed to remove unwanted impurities and obtain Cefodizime sodium of high purity. Common methods include:
Crystallization: This is a widely used technique, often involving antisolvent crystallization where Cefodizime sodium is precipitated from its aqueous solution by adding a miscible solvent like ethanol (B145695) researchgate.net. Controlled crystallization conditions are essential for obtaining pure crystalline material google.comacs.org.
Washing: Washing the crude product with appropriate solvents helps remove soluble impurities google.com.
Chromatography: Techniques such as preparative reversed-phase HPLC (RP-HPLC) are effective for separating and purifying specific impurities, including polymeric ones frontiersin.orgnih.gov.
Freeze-drying: This method can be used in conjunction with chromatographic purification to obtain purified compounds frontiersin.orgnih.gov.
Structure-Activity Relationship (SAR) Studies of Cefodizime Sodium Derivatives
Structure-activity relationship (SAR) studies investigate how alterations in a molecule's chemical structure affect its biological activity. For Cefodizime, SAR studies have provided insights into how specific structural features contribute to its antibacterial efficacy and pharmacokinetic profile.
Cefodizime is characterized by a bisubstituted thiothiazole moiety at the 3-position of the cephem nucleus. This structural feature has been shown not to alter its in-vitro antibacterial activity or safety profile compared to cefotaxime. However, it is associated with an apparent prolonged elimination half-life in animal models and unique immunological properties nih.gov. The presence of a methoxyimino group in the R1 side chain, a feature shared with other third-generation cephalosporins like cefotaxime and ceftriaxone (B1232239), is also crucial for its broad-spectrum activity against Gram-negative bacteria and its stability against many β-lactamases researchgate.net.
SAR studies on cephalosporins in general highlight that the stereochemistry of side chains, such as the phenylglycine moiety, is critical for both antibacterial activity and interaction with cellular transporters asm.org. Cefodizime itself has demonstrated a favorable balance between high antibacterial activity, a prolonged elimination half-life, and a high area under the curve (AUC) in animal studies, suggesting that its specific structural configuration confers these advantageous properties nih.govamanote.com. Research into derivatives and analogs of Cefodizime aims to further understand these SARs, potentially leading to the development of new agents with improved therapeutic profiles.
Table 3: Structure-Activity Relationship (SAR) Insights for Cefodizime
| Structural Feature/Modification | Observed Effect | Citation(s) |
| Bisubstituted thiothiazole moiety at position 3 | No change in in-vitro activity/safety vs. cefotaxime; apparent prolonged elimination half-life; novel immunological properties. | nih.gov |
| Methoxyimino group in R1 side chain (shared with cefotaxime, etc.) | Contributes to broad-spectrum activity and stability against β-lactamases. | researchgate.net |
| Phenylglycine side chain (general cephalosporin context) | Stereochemistry is critical for antibacterial activity and transporter interaction. | asm.org |
| Cefodizime (overall structure) | Balanced high antibacterial activity, prolonged elimination half-life, and high AUC in animal models. | nih.govamanote.com |
| Analogs and derivatives | In vitro antibacterial activity and pharmacokinetic behavior are studied to understand SARs. | nih.govamanote.com |
List of Compounds Mentioned:
Cefodizime sodium
7-amino-cephalosporanic acid (7-ACA)
Cefotaxime acid
Cefotaxime sodium
Cefotaxime dimer
Cefotaxime trimer
Ceftriaxone
Cefepime
Cefoperazone
Analytical Methodologies for Cefodizime Sodium Quantification and Characterization Research Applications
Chromatographic Techniques for Cefodizime (B1668858) Sodium Analysis
Chromatographic methods are essential for separating Cefodizime sodium from impurities and other substances. High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the determination of Cefodizime sodium. Reverse-phase HPLC (RP-HPLC) is particularly common for the analysis of cephalosporins. These methods offer high precision and accuracy for quantifying the compound in various matrices, including pharmaceutical formulations and biological fluids. researchgate.net
Research has established several HPLC methods for the analysis of Cefodizime sodium and its related substances. One such method utilizes a gradient elution on a C18 column (4.6mm × 250mm, 5µm) with a mobile phase consisting of a potassium phosphate (B84403) buffer and acetonitrile. researchgate.net The detection is typically carried out using a UV detector at a wavelength of 215 nm with a flow rate of 1.0 mL/min. researchgate.net This method has proven effective in separating Cefodizime sodium from its related substances, demonstrating good resolution and sensitivity. researchgate.net The detection limit for Cefodizime sodium using this method has been reported to be as low as 0.05 µg/mL. researchgate.net
Another developed HPLC assay for Cefodizime in human plasma employs a column-switching technique with UV detection at 263 nm. researchgate.net This method allows for the direct injection of plasma samples without extensive pretreatment, enabling a rapid and precise determination of the compound within a range of 1–400 μg/ml. researchgate.net The detection limit for this assay was found to be 0.1 μg/ml. researchgate.net
The following interactive table summarizes key parameters from a representative HPLC method for Cefodizime sodium analysis.
| Parameter | Condition |
|---|---|
| Column | Phenomenex Luna, C18 (4.6mm × 250mm, 5µm) |
| Mobile Phase | Gradient elution with Potassium phosphate buffer (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Detection Limit | 0.05 µg/mL |
| Linearity Range | 0.5–10 µg/mL |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. While specific UHPLC methods dedicated exclusively to Cefodizime sodium are not extensively documented in publicly available research, the application of UHPLC for the analysis of other β-lactam antibiotics, including cephalosporins, is well-established. A UHPLC-UV/Vis method has been developed for the simultaneous quantification of six beta-lactams, including the structurally similar cefotaxime (B1668864), demonstrating the suitability of this technique for the cephalosporin (B10832234) class. nih.gov This suggests that UHPLC methods could be readily developed and validated for the rapid and efficient analysis of Cefodizime sodium, offering advantages in high-throughput screening and quality control environments.
Gas Chromatography (GC) is generally not a suitable method for the direct analysis of Cefodizime sodium. This is due to the compound's high molecular weight and low volatility, which make it difficult to vaporize without thermal decomposition. However, headspace GC is a valuable technique in the quality control of cephalosporins for the determination of residual solvents that may be present from the manufacturing process. This indirect application of GC ensures the purity and safety of the final pharmaceutical product.
Spectroscopic Methods for Cefodizime Sodium Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of Cefodizime sodium. These methods provide information about the molecule's functional groups and electronic transitions.
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of cephalosporins. For Cefodizime sodium, UV detection is a critical component of HPLC analysis. researchgate.netresearchgate.net The UV spectrum of a compound is dependent on its chemical structure and the solvent used. For the closely related compound, cefotaxime sodium, the maximum absorbance (λmax) is often observed around 260 nm in aqueous solutions. researchgate.netresearchgate.net A study on the determination of cefotaxime sodium after reaction with 2,4-Dinitrophenyl hydrazine (B178648) reported a maximum absorbance at 408 nm. rfppl.co.in Another method involving the oxidation of the drug with alkaline potassium permanganate (B83412) allows for spectrophotometric measurement at 610 nm. sciepub.com These findings for a structurally similar molecule provide a strong indication of the expected UV-Vis absorption properties of Cefodizime sodium.
The following table details UV-Vis spectroscopic data for the related compound, Cefotaxime sodium.
| Method/Solvent | Maximum Absorbance (λmax) | Reference |
|---|---|---|
| Aqueous Solution | 260 nm | researchgate.netresearchgate.net |
| After reaction with 2,4-Dinitrophenyl hydrazine | 408 nm | rfppl.co.in |
| After oxidation with alkaline potassium permanganate | 610 nm | sciepub.com |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For cephalosporins like Cefodizime sodium, characteristic absorption bands are expected. In the analysis of the related compound cefotaxime, key absorption peaks have been identified. nih.govfrontiersin.org A prominent peak is observed around 1768 cm⁻¹, which is attributed to the carbonyl (C=O) stretching vibration of the β-lactam ring, a hallmark of this class of antibiotics. nih.govfrontiersin.org Other significant peaks include those for the amide C=O stretch, C=N stretching, and N-H bending vibrations. nih.gov The quantification of sodium cefotaxime has been achieved by analyzing the absorbance relative to the peak height in the region from 1825 to 1740 cm⁻¹, corresponding to the carbonyl stretching of the lactam group.
The table below presents characteristic IR absorption bands observed for the structurally similar Cefotaxime, which are indicative of the expected peaks for Cefodizime sodium.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1768 | Carbonyl (C=O) stretching of the β-lactam ring |
| 1728 | Carbonyl (C=O) stretching of the acetyl group |
| 1669 | C=N stretching vibrations |
| 1624 | C=O stretching vibrations of COOH |
| 1531 | N-H bending and C-N stretching vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unequivocal structural elucidation and characterization of cefodizime sodium. This non-destructive analytical method provides detailed information about the atomic arrangement within the molecule, confirming its identity and purity. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of the cefodizime molecule.
In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and coupling constants of the protons provide a detailed fingerprint of the molecule. For cephalosporins like cefodizime, characteristic signals include those from the β-lactam ring protons, the aminothiazole ring, and the various side chains.
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the spin system. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range couplings between protons and carbons, which is crucial for connecting different structural fragments of the molecule.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of Cefodizime Sodium
| Structural Moiety | Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| β-Lactam Ring | H-6 | ~5.2 | ~58 |
| H-7 | ~5.8 | ~60 | |
| C-6 | - | ~58 | |
| C-7 | - | ~60 | |
| C-8 (C=O) | - | ~165 | |
| Dihydrothiazine Ring | H-2 | ~3.5 (ABq) | ~25 |
| H-4 | ~4.9 | ~125 | |
| C-2 | - | ~25 | |
| C-3 | - | ~128 | |
| C-4 | - | ~125 | |
| Aminothiazole Ring | H-5' | ~6.8 | ~110 |
| C-2' | - | ~170 | |
| C-4' | - | ~145 | |
| C-5' | - | ~110 | |
| Methoxyimino Group | OCH₃ | ~3.9 | ~62 |
| C=N | - | ~152 |
Note: The chemical shifts are hypothetical and for illustrative purposes, based on data for structurally similar cephalosporins. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and Tandem MS for Structural Elucidation and Quantification
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the analysis of cefodizime sodium, offering high sensitivity and specificity for both qualitative and quantitative purposes. When coupled with liquid chromatography (LC), LC-MS/MS provides a powerful platform for the separation, identification, and quantification of cefodizime and its related substances in complex matrices.
In mass spectrometry, cefodizime is typically ionized using soft ionization techniques such as electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. The resulting mass spectrum will prominently feature the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) is employed for structural elucidation by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific structural motifs. For cephalosporins, common fragmentation pathways involve the cleavage of the β-lactam ring and the loss of side chains. While a detailed public-domain fragmentation spectrum specifically for cefodizime sodium is scarce, the general fragmentation patterns for third-generation cephalosporins have been described.
Interactive Data Table: Predicted Key Mass-to-Charge Ratios (m/z) for Cefodizime Sodium and its Fragments in Tandem MS
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 585.06 | Protonated Cefodizime molecule |
| Fragment 1 | 412.02 | Loss of the aminothiazole side chain |
| Fragment 2 | 255.05 | Cleavage of the β-lactam ring |
| Fragment 3 | 156.01 | Aminothiazolyl-methoxyimino acetyl moiety |
Note: These m/z values are predicted based on the chemical structure of cefodizime and general cephalosporin fragmentation patterns and are for illustrative purposes. Actual values may differ based on instrumentation and experimental conditions.
Electrochemical and Bioanalytical Techniques for Cefodizime Sodium Detection
Electrochemical and bioanalytical methods offer promising alternatives to traditional chromatographic techniques for the detection of cefodizime sodium, providing advantages such as rapid analysis, high sensitivity, and the potential for miniaturization and portability.
Electrochemical Techniques: Voltammetric methods, such as cyclic voltammetry and differential pulse voltammetry, can be employed for the determination of electroactive compounds like cefodizime. These techniques are based on the oxidation or reduction of the analyte at an electrode surface. For some cephalosporins, the thiazole (B1198619) ring or other functional groups can be electrochemically active. The development of chemically modified electrodes can enhance the sensitivity and selectivity of these methods by promoting the accumulation of the analyte at the electrode surface or by catalyzing its electrochemical reaction.
Bioanalytical Techniques: Biosensors represent a rapidly advancing field for the detection of antibiotics. These devices combine a biological recognition element with a transducer to produce a measurable signal upon binding to the target analyte. For cefodizime, potential bioanalytical approaches could include:
Enzyme-based biosensors: Utilizing enzymes that specifically interact with or are inhibited by β-lactam antibiotics.
Immunosensors: Employing antibodies that specifically recognize and bind to the cefodizime molecule.
Aptamer-based biosensors: Using short, single-stranded DNA or RNA molecules (aptamers) that can be selected to bind with high affinity and specificity to cefodizime.
While specific electrochemical sensors or biosensors developed exclusively for cefodizime sodium are not widely reported, the principles and methodologies established for other cephalosporins could be readily adapted for its detection.
Validation of Analytical Methods for Research Applications (e.g., environmental samples, in vitro studies, preclinical matrices)
The validation of analytical methods is a critical requirement to ensure the reliability, accuracy, and precision of data generated in research applications. For cefodizime sodium, any quantitative method applied to environmental samples, in vitro study matrices (e.g., cell culture media), or preclinical samples (e.g., plasma, tissue homogenates) must undergo rigorous validation. The validation parameters are typically defined by regulatory guidelines and scientific best practices.
Key validation parameters include:
Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix.
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
While specific validation studies for cefodizime sodium in environmental or in vitro research settings are not extensively documented in publicly available literature, the principles of method validation are universally applicable. Any research employing quantitative analysis of cefodizime sodium would necessitate a comprehensive validation of the analytical method in the specific matrix of interest to ensure the integrity of the scientific findings.
Degradation Pathways and Stability Studies of Cefodizime Sodium Chemical and Environmental
Forced Degradation Studies of Cefodizime (B1668858) Sodium
Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation and identify likely degradation products. This information is critical for developing stability-indicating analytical methods.
Hydrolytic Degradation Mechanisms (Acid, Base, Neutral)
The stability of cefodizime sodium in aqueous solutions is significantly influenced by pH. Like many β-lactam antibiotics, cefodizime is susceptible to hydrolysis, which involves the cleavage of the strained β-lactam ring. frontiersin.orgresearchgate.net
Acidic Conditions: In acidic environments, the degradation of cephalosporins is a well-documented phenomenon. nih.govddtjournal.net For instance, studies on the related cephalosporin (B10832234), cefotaxime (B1668864) sodium, show that under acidic conditions (e.g., 0.1 N HCl at 80°C), significant degradation occurs. japsonline.com This process often involves acid-catalyzed hydrolysis of the β-lactam ring. nih.gov
Basic Conditions: Cefodizime sodium demonstrates instability in alkaline solutions. researchgate.net The degradation in basic media is typically a base-catalyzed reaction, leading to the cleavage of the β-lactam nucleus. nih.gov Studies on similar cephalosporins, such as cefotaxime, reveal that heating in a basic solution (e.g., 0.1 N NaOH at 80°C) leads to substantial degradation. japsonline.com The degradation rate of β-lactam drugs, including cefquinome (B211414), has been shown to increase significantly with an increase in pH from neutral to alkaline. frontiersin.org
Neutral Conditions: In neutral aqueous solutions, cefodizime also undergoes degradation, although generally at a slower rate than in acidic or basic conditions. researchgate.net This degradation is often a water-catalyzed or spontaneous cleavage of the β-lactam ring. nih.gov The degradation of cefazolin (B47455) sodium in a neutral medium at room temperature has been observed to be considerable over time. bioline.org.br
The following table summarizes the key degradation products of cefodizime observed under neutral and alkaline hydrolytic conditions. researchgate.net
| Degradation Condition | Degradation Products Identified |
| Neutral Aqueous Solution | THR-221-C (C-7 positional isomer), THR-221-B (Δ³-cephem form), THR-221-V (methoxyimino-aminothiazolyl aldehyde), THR-221-VI (mercaptothiazole) |
| Alkaline Aqueous Solution | THR-221-C (C-7 positional isomer), THR-221-B (Δ³-cephem form), THR-221-V (methoxyimino-aminothiazolyl aldehyde), THR-221-VI (mercaptothiazole) |
Photolytic Degradation Pathways
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of cefodizime sodium. Photodegradation studies are crucial for determining appropriate packaging and storage conditions.
Studies on the related compound cefotaxime have shown that its degradation under UV light at 254 nm results from two competitive processes: isomerization and photolysis. nih.gov The isomerization leads to the formation of an inactive anti-isomer, while photolysis, which affects the Δ³-cephem ring and the methoxyimino group, causes a noticeable yellowing of the solution, indicating molecular destruction. nih.gov Similar photolability has been observed for other cephalosporins like ceftiofur (B124693) sodium, where degradation follows first-order kinetics under both UVC and UVA radiation. benthamopenarchives.com
Forced degradation studies on cefotaxime for injection samples exposed to sunlight for 24 hours showed a minor degradation of 0.72%. ijpir.com This suggests that while photolabile, the extent of degradation under natural light over a short period might be limited.
Oxidative Degradation Processes
Cefodizime sodium is susceptible to oxidative degradation, a process that can be simulated in forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂).
In studies involving similar cephalosporins, significant degradation has been observed under oxidative stress. For example, cefazolin sodium and cefuroxime (B34974) sodium were found to degrade extensively in the presence of an oxidizing agent. ddtjournal.nettandfonline.com The oxidative degradation of cefotaxime, when treated with 30% hydrogen peroxide for 24 hours, was also significant. japsonline.com A forced degradation study on cefotaxime for injection treated with 10% v/v H₂O₂ for 2 minutes resulted in 18.61% degradation. ijpir.com The degradation of cefixime, another cephalosporin, was also studied under oxidative conditions using 1% H₂O₂ at various temperatures. researchgate.net
The mechanism of oxidative degradation often involves the oxidation of the sulfur atom in the dihydrothiazine ring of the cephalosporin nucleus.
Thermal Degradation Kinetics
Temperature is a critical factor affecting the stability of cefodizime sodium. Thermal degradation studies help in determining the shelf-life and appropriate storage temperatures for the drug product.
The degradation of cephalosporins generally accelerates at higher temperatures. frontiersin.org For instance, the degradation of cefquinome was significantly faster at 45°C compared to 25°C. frontiersin.org Studies on cefotaxime sodium solutions have shown that degradation increases with temperature, with the solution being stable for a shorter period at 45°C compared to 25°C or 5°C. ijpcbs.com In a forced degradation study, cefotaxime for injection subjected to thermal stress at 80°C for 18 hours showed only 1.79% degradation, suggesting considerable stability in the solid state. ijpir.com However, in solution, the degradation is more pronounced. sapub.org
The kinetics of thermal degradation of cephalosporins in solution often follow first-order kinetics. sapub.org The Arrhenius equation can be used to describe the temperature dependence of the degradation rate constant.
Identification and Characterization of Degradation Products
The identification of degradation products is a crucial step in stability studies, providing insights into the degradation pathways and helping to ensure the safety and quality of the pharmaceutical product.
Mass Spectrometry-Based Identification of Degradants
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and structural elucidation of degradation products. researchgate.netucl.ac.be
In the study of cefodizime degradation in neutral and alkaline solutions, HPLC was used to separate the degradation products, which were then likely characterized using spectroscopic methods to elucidate their structures. researchgate.net The identified degradants included a C-7 positional isomer of the β-lactam ring (THR-221-C), a Δ³-cephem form (THR-221-B), methoxyimino-aminothiazolyl aldehyde (THR-221-V), and mercaptothiazole (THR-221-VI). researchgate.net
For the related compound cefotaxime, LC-MS has been instrumental in identifying radiolytic degradation products. ucl.ac.be Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of protonated molecules of the degradation products. ucl.ac.be Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation. By comparing the fragmentation of the parent drug with that of the degradants, modifications to the molecular structure can be pinpointed. ucl.ac.be For instance, in the case of cefotaxime, this technique helped in proposing structures for several radiolytic compounds. ucl.ac.be
The following table lists some of the identified degradation products for cefotaxime, a structurally similar cephalosporin, using mass spectrometry.
| Parent Compound | Degradation Product | Identification Method |
| Cefotaxime | Deacetylcefotaxime | LC-MS ucl.ac.be |
| Cefotaxime | Deacetoxycefotaxime | LC-MS ucl.ac.be |
| Cefotaxime | Anti-cefotaxime (isomer) | LC-MS ucl.ac.be |
| Cefotaxime | Cefotaxime Dimer | HR-MS, NMR frontiersin.org |
| Cefotaxime | Cefotaxime Trimer | HR-MS, NMR frontiersin.org |
NMR and Other Spectroscopic Characterization
The structural elucidation and characterization of cefodizime sodium and its related compounds, including potential degradation products, rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR), is fundamental in determining the precise chemical structure. frontiersin.orgresearchgate.net These methods provide detailed information about the hydrogen and carbon atoms within the molecule, allowing for the assignment of signals to specific parts of the cefodizime structure, such as the aminothiazolyl ring, the methoxyimino group, and the β-lactam ring. frontiersin.orgrjpbcs.com Two-dimensional NMR techniques, like HMBC (Heteronuclear Multiple Bond Correlation) and ¹H-¹H COSY (Correlation Spectroscopy), are employed to establish connectivity between different parts of the molecule, which is crucial for confirming the structure of impurities or degradation products. frontiersin.org
In conjunction with NMR, other spectroscopic methods are vital for a comprehensive characterization. Infrared (IR) spectroscopy helps to identify characteristic functional groups present in the molecule. researchgate.netnih.gov Mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), is used to determine the exact molecular weight and elemental composition of the compound and its fragments, which is essential for identifying unknown impurities or degradation products. frontiersin.orgderpharmachemica.com Ultraviolet (UV) spectroscopy is also utilized to characterize the electronic transitions within the molecule. nih.gov Together, these spectroscopic techniques provide a powerful toolkit for the unambiguous identification and structural validation of cefodizime sodium and its derivatives. frontiersin.orgnih.gov
Stability in Different Solvents and Research Media
The stability of cefodizime sodium is a critical factor in its handling, storage, and application in research settings. Studies on related cephalosporins, such as cefotaxime sodium and ceftriaxone (B1232239) sodium, provide significant insights into the stability of cefodizime sodium in various solvents and under different conditions. The stability is generally dependent on the solvent, temperature, and concentration. ijpcbs.comresearchgate.net
For instance, solutions of related cephalosporins have shown greater stability when stored at lower temperatures. At 5°C, cefotaxime sodium solutions are reported to be stable for up to 5 days, whereas at 25°C (room temperature), stability is maintained for about 24 hours. ijpcbs.comresearchgate.net At an elevated temperature of 45°C, stability is significantly reduced to only a few hours. ijpcbs.comresearchgate.net The degradation in aqueous solutions often follows pseudo-first-order kinetics, with the opening of the β-lactam ring being a primary degradation pathway. rjptonline.org
The choice of solvent also plays a crucial role. Cefotaxime sodium has demonstrated good solubility and stability in solvents like water, formamide, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone. researchgate.netacs.org The solubility in these solvents generally increases with temperature. researchgate.netacs.org The stability of ceftriaxone sodium has been shown to be highest in sterile water and 5% dextrose solutions, while it is lower in solutions containing lidocaine. rjptonline.org
| Compound | Solvent/Medium | Concentration | Temperature | Stability Duration |
|---|---|---|---|---|
| Cefotaxime Sodium | Aqueous Solution | 100 mg/ml | 5°C | Up to 5 days |
| Cefotaxime Sodium | Aqueous Solution | 100 mg/ml | 25°C | Up to 24 hours |
| Cefotaxime Sodium | Aqueous Solution | 100 mg/ml | 45°C | 2 hours |
| Ceftriaxone Sodium | Sterile Water | 100 mg/ml | 4°C | 10 days |
| Ceftriaxone Sodium | Sterile Water | 100 mg/ml | 25°C | 3 days |
| Ceftriaxone Sodium | 5% Dextrose | 100 mg/ml | 4°C | 10 days |
| Ceftriaxone Sodium | 5% Dextrose | 100 mg/ml | 25°C | 3 days |
| Ceftriaxone Sodium | 2% Lidocaine | 100 mg/ml | 4°C | 8 days |
| Ceftriaxone Sodium | 2% Lidocaine | 100 mg/ml | 25°C | 8 hours |
Environmental Fate and Persistence of Cefodizime Sodium
The environmental fate of cefodizime sodium, like other cephalosporins, is a matter of growing concern due to its potential to enter ecosystems through various pathways, including wastewater. nih.gov The persistence and transformation of these antibiotics in the environment are governed by several processes, including biodegradation, photodegradation, and sorption to soil and sediment. acs.org
Biodegradation is a key mechanism for the removal of cephalosporins from the environment. mdpi.com Microbial communities in soil and aquatic systems can degrade these antibiotics through metabolic or co-metabolic processes. acs.orgrsc.org Studies have shown that various bacteria, such as Bacillus cereus and Pseudomonas species, are capable of degrading cephalosporins like cefotaxime. mdpi.combohrium.com The degradation often involves the enzymatic cleavage of the β-lactam ring, which is a critical step in deactivating the antibiotic. nih.govfrontiersin.org The rate of biodegradation can be influenced by environmental factors such as temperature, pH, and the initial concentration of the antibiotic. frontiersin.orgmdpi.com For example, the degradation of some β-lactam drugs is more rapid under alkaline conditions. frontiersin.org The presence of specific microbial strains, such as Bacillus clausii, has been shown to effectively remove a mixture of cephalosporins from culture medium. researchgate.net
Photodegradation, or the breakdown of compounds by light, is another important process affecting the persistence of cefodizime sodium in natural water systems. mdpi.com This can occur through direct photolysis, where the antibiotic molecule itself absorbs light, or indirect photolysis, which is mediated by photosensitizing substances present in the water, such as humic acids or riboflavin. mdpi.comconicet.gov.ar The photodegradation of related cephalosporins like ceftriaxone and cefotaxime has been studied, revealing that the process can lead to the transformation of the parent compound into various degradation products. conicet.gov.arresearchgate.net The efficiency of photodegradation can be influenced by factors such as pH, the presence of organic matter, and the intensity of light. researchgate.netresearchgate.net Advanced oxidation processes, such as those involving UV light and hydrogen peroxide (UVC/H₂O₂), have been shown to effectively degrade cephalosporins in aqueous solutions. researchgate.net
The mobility of cefodizime sodium in the soil environment is largely determined by its sorption (adsorption-desorption) and leaching characteristics. acs.org Cephalosporins generally have low octanol-water partition coefficients (Kow), suggesting they are relatively water-soluble and may not be strongly adsorbed to soil particles. frontiersin.orgfrontiersin.org This can lead to a higher potential for leaching into groundwater. mdpi.com However, the extent of sorption is influenced by soil properties such as organic matter content, clay type, and pH. mdpi.commdpi.com For example, higher organic matter content can increase the adsorption of some antibiotics, reducing their mobility. mdpi.com The interaction with dissolved organic matter (DOM) can also affect transport, either by forming complexes that enhance leaching or by competing for sorption sites on soil particles. mdpi.com Studies on related antibiotics have shown that their adsorption to soil can be irreversible to some extent, indicating that a fraction may become strongly bound to soil particles. chemrj.org
Advanced Research Topics and Future Directions for Cefodizime Sodium
Computational Drug Design and Molecular Dynamics Simulations for Cefodizime (B1668858) Sodium
Computational approaches are pivotal in modern drug discovery and development, offering insights into molecular interactions and guiding the design of improved therapeutics.
Computational Chemistry Data: Cefodizime sodium possesses specific physicochemical properties that are amenable to computational analysis, including a Topological Polar Surface Area (TPSA) of 175.4, a LogP value of 0.08292, 15 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 rotatable bonds chemscene.com. These parameters are foundational for predicting its pharmacokinetic profile and potential interactions with biological targets.
Molecular Dynamics (MD) Simulations: While direct MD simulations specifically detailing Cefodizime sodium are still emerging, this technique is a powerful tool for understanding molecular behavior over time. MD simulations can elucidate how Cefodizime sodium interacts with its bacterial targets, such as penicillin-binding proteins (PBPs), or how it behaves within different biological environments nih.govunilim.fr. Such simulations, applied to other cephalosporins like Ceftriaxone (B1232239) sodium and Ceftazidime (B193861), demonstrate their utility in predicting binding affinities and conformational changes nih.gov. Future research could extensively employ MD simulations to optimize Cefodizime sodium's structure for enhanced efficacy or to design novel delivery vehicles.
Structure-Activity Relationship (SAR) Studies: Computational SAR studies can systematically explore how modifications to the Cefodizime sodium molecule might influence its antibacterial spectrum, potency, or its ability to overcome resistance mechanisms. This approach is critical for rational drug design, aiming to create next-generation cephalosporins with superior properties.
Novel Delivery Systems for Preclinical Research (e.g., targeted delivery, controlled release in animal models)
The development of advanced drug delivery systems is crucial for enhancing the therapeutic index of antibiotics, particularly in preclinical research and animal models.
Targeted Delivery: Future research could focus on encapsulating Cefodizime sodium within nanocarriers (e.g., liposomes, nanoparticles) functionalized with targeting ligands. This would enable the drug to be delivered more specifically to infection sites, potentially increasing local drug concentration while minimizing systemic exposure and off-target effects in preclinical studies.
Controlled Release Formulations: Developing sustained-release formulations of Cefodizime sodium could maintain therapeutic drug levels for extended periods, improving efficacy in animal models and potentially reducing the frequency of administration. Research into biodegradable polymers or hydrogels for encapsulating Cefodizime sodium is a promising avenue for preclinical investigations. Studies examining in vivo dissolution and behavior are foundational for developing such systems medchemexpress.com.
Microfluidic and High-Throughput Screening Platforms for Cefodizime Sodium Activity Assessment
The evaluation of antibiotic activity, especially in the context of resistance, can be significantly accelerated and refined using advanced screening technologies.
Microfluidic Devices: Microfluidics offers the ability to perform assays in minute volumes, enabling rapid screening of Cefodizime sodium against a wide array of bacterial strains or mutant libraries. These platforms can be used to assess susceptibility, identify novel resistance mechanisms, or screen for synergistic drug combinations with high throughput.
High-Throughput Screening (HTS) Assays: While direct HTS assays for Cefodizime sodium activity are not extensively reported, related technologies like biosensors for detecting antibiotic activity are under development mdpi.comtandfonline.comnih.govtandfonline.com. For instance, fluorescent biosensors have been developed for detecting other cephalosporins based on their ability to inhibit bacterial growth mdpi.com. Adapting such principles for Cefodizime sodium could lead to rapid, automated methods for assessing its efficacy against diverse pathogens. Analytical techniques like HPLC are also vital for research, used for quantifying related substances and drug concentrations researchgate.netunesp.brresearchgate.netjapsonline.comcore.ac.uk.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Resistance Studies
Understanding the complex mechanisms of antibiotic resistance requires a multi-faceted approach, integrating various 'omics' disciplines.
Genomics: Genomic analysis can identify specific genes and genetic elements (e.g., beta-lactamase genes, efflux pump genes) that confer resistance to Cefodizime sodium or other cephalosporins. This information is vital for tracking the emergence and spread of resistance nih.govfrontiersin.org.
Proteomics: Proteomic studies can reveal alterations in bacterial protein expression profiles in response to Cefodizime sodium exposure. This can identify key proteins involved in resistance, such as modified penicillin-binding proteins (PBPs) or upregulated efflux pumps, and shed light on cellular stress responses open.ac.ukbiorxiv.orgnih.govnih.govresearchgate.netfrontiersin.org.
Metabolomics: Metabolomics provides a snapshot of the metabolic state of bacteria, revealing how metabolic pathways are altered by antibiotic pressure or resistance mechanisms. This can uncover novel metabolic vulnerabilities or compensatory pathways that bacteria employ to survive frontiersin.orgfrontiersin.orgacs.orgresearchgate.netuniversiteitleiden.nl.
Integrated Omics Approaches: Combining genomics, transcriptomics, proteomics, and metabolomics offers a holistic view of resistance. For example, integrated transcriptomic and metabolomic studies have been used to elucidate the mechanisms of action and resistance for other cephalosporins frontiersin.org. Applying such comprehensive strategies to Cefodizime sodium resistance could reveal intricate interactions and pathways, paving the way for novel therapeutic interventions.
Emerging Antimicrobial Applications Beyond Traditional Antibiosis (e.g., anti-virulence, anti-biofilm in vitro)
Research is exploring ways to leverage antibiotics beyond their direct bactericidal effects, focusing on disarming bacteria or enhancing host defenses.
Anti-virulence Activity: Evidence suggests that Cefodizime sodium, particularly at sub-inhibitory concentrations, may interfere with bacterial virulence factors researchgate.net. This "anti-virulence" approach aims to reduce bacterial pathogenicity without directly killing the bacteria, potentially exerting less selective pressure for resistance. Future research could investigate Cefodizime sodium's impact on quorum sensing, toxin production, or adhesion mechanisms.
Anti-biofilm Activity: Biofilms represent a significant challenge in treating bacterial infections due to their inherent resistance to antibiotics. Investigating Cefodizime sodium's potential to inhibit biofilm formation or disrupt established biofilms in vitro could reveal new therapeutic strategies for recalcitrant infections.
Immunomodulatory Effects: Cefodizime sodium has been noted for its immunomodulatory properties, including the enhancement of neutrophil responses and bactericidal activity amerigoscientific.com. Further research into these effects could explore its potential as an adjunct therapy to boost the host's immune response against bacterial infections.
Biosensors and Diagnostic Tools for Cefodizime Sodium Detection (Research-oriented)
The development of rapid and sensitive diagnostic tools is essential for timely detection and management of infections and for monitoring drug levels in research settings.
Fluorescent Biosensors: A novel dual-emission ratio-fluorescent sensing nanohybrid has been successfully developed for the sensitive detection of Cefodizime sodium in urine samples. This sensor demonstrated a linear detection range of 1.0–1000.0 μM and a limit of detection (LOD) of 0.19 μM mdpi.com. Such advanced biosensors are invaluable for research, offering rapid and specific detection capabilities.
Electrochemical and Potentiometric Sensors: While specific research on Cefodizime sodium biosensors is limited, electrochemical and potentiometric sensing platforms have been explored for related cephalosporins like Cefotaxime (B1668864) sodium tandfonline.comtandfonline.comresearchgate.net. These technologies hold promise for developing portable and cost-effective diagnostic tools for Cefodizime sodium detection in various research contexts.
Advanced Chromatographic Methods: Sophisticated High-Performance Liquid Chromatography (HPLC) methods, often optimized using design of experiments (DoE) for greener analytical approaches, are critical for research-oriented quantification and quality control of Cefodizime sodium researchgate.netunesp.brresearchgate.netjapsonline.comcore.ac.uk. These validated methods are essential for preclinical studies and analytical validation.
Compound List
Cefodizime sodium
Ceftriaxone sodium
Ceftazidime
Cefotaxime sodium
Cefoperazone
Cefadroxil
Ciprofloxacin
Piperacillin
Tazobactam Sodium
Meropenem
Imipenem
Amikacin
Gentamicin
Tobramycin
Carbapenems
Ampicillin
Amoxicillin
Cefepime
Ceftolozane
Chloramphenicol
Tetracycline
Streptomycin
Levofloxacin
Nalidixic acid
Colistin
Trimethoprim/sulfamethoxazole
Sulfamethoxazole
Norfloxacin
Diclofenac sodium
Q & A
Q. What analytical techniques are recommended for confirming the identity and purity of Cefodizime sodium in pharmaceutical research?
To confirm identity and purity, use a combination of spectroscopic and chromatographic methods:
- UV-Vis Spectrophotometry : Compare absorption spectra (1:50,000 dilution in water) with reference standards to confirm structural integrity .
- Infrared (IR) Spectroscopy : Analyze potassium bromide disks to verify functional groups (e.g., methoxyimino, carboxymethyl) by matching peak positions to reference spectra .
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR in heavy water with sodium 3-trimethylsilylpropanesulfonate as an internal reference. Key signals include δ 2.3 ppm (methyl groups), δ 4.0 ppm (thiazole protons), and δ 7.0 ppm (aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using an internal standard (e.g., anhydrous caffeine) and mobile phases optimized for peak resolution. Calculate ratios of cefodizime to internal standard for potency determination .
Q. How should researchers design experiments to determine the solubility profile of Cefodizime sodium in various solvents?
- Step 1 : Prepare saturated solutions in target solvents (e.g., water, ethanol, acetonitrile) at controlled temperatures (e.g., 25°C, 37°C).
- Step 2 : Filter undissolved material and quantify dissolved cefodizime via HPLC or gravimetric analysis.
- Step 3 : Validate solubility using pH-adjusted solutions (pH 5.5–7.5) to mimic physiological conditions, as pH affects ionizable groups .
- Note : Cefodizime sodium is highly soluble in water but insoluble in ethanol (99.5%) and acetonitrile, necessitating solvent compatibility studies for formulation .
Q. What methodological considerations are critical when quantifying Cefodizime sodium using HPLC?
- Column Selection : Use reverse-phase C18 columns for optimal separation.
- Mobile Phase : Employ a gradient of phosphate buffer (pH 6.8) and methanol/acetonitrile mixtures to resolve cefodizime from degradation products .
- Internal Standardization : Include anhydrous caffeine (3:400 ratio) to normalize retention time variability .
- Validation : Ensure system suitability by testing precision (RSD < 2%), linearity (R² > 0.999), and detection limits (e.g., 7–13% of standard solution peak area) .
Advanced Research Questions
Q. How can researchers investigate the formation of solvates in Cefodizime sodium during crystallization from binary solvent systems?
- Solvent Selection : Crystallize cefodizime sodium from water/ethanol mixtures (e.g., 50:50 v/v) to induce heterosolvate formation (e.g., sesquihydrate sesquiethanolate) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify solvent loss events (e.g., ~100°C for ethanol, ~150°C for water) .
- Spectroscopic Characterization : Apply Raman spectroscopy to detect intermolecular hydrogen bonds between cefodizime and solvent molecules .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of solvates with anhydrous forms to confirm lattice modifications .
Q. What experimental approaches are effective in resolving discrepancies between theoretical and observed stability data of Cefodizime sodium in aqueous solutions?
- Controlled Degradation Studies : Expose solutions to stressors (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC. Identify byproducts using LC-MS .
- pH-Dependent Stability : Test stability across pH 3–9 to isolate degradation pathways (e.g., hydrolysis at acidic pH, oxidation at alkaline pH) .
- Cross-Validation : Correlate HPLC data with UV-Vis and NMR results to confirm degradation mechanisms (e.g., β-lactam ring cleavage) .
Q. How can hydrogen bonding interactions during the crystallization of Cefodizime sodium be systematically studied?
- Induction-Time Measurements : Measure nucleation kinetics in supersaturated solutions to infer hydrogen bond formation rates .
- In Situ Raman Spectroscopy : Monitor O-H and N-H stretching frequencies (2500–3500 cm⁻¹) during crystallization to track solvent-solute interactions .
- Molecular Dynamics Simulations : Model solvent-solute hydrogen bonds (e.g., between thiazole groups and ethanol) to predict crystallization pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
